L-(-)-Sorbose
Overview
Description
Keto-L-sorbose is a L-sorbose. It is an enantiomer of a keto-D-sorbose.
A ketose sugar that is commonly used in the commercial synthesis of ASCORBIC ACID.
Biological Activity
L-(-)-Sorbose, a rare sugar and a C-3 epimer of D-fructose, has garnered significant attention in recent years for its diverse biological activities, particularly in the fields of oncology and metabolic regulation. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is primarily known for its low natural abundance and unique structural properties that differentiate it from common sugars. It is mainly utilized in the food industry as a sweetener and has potential applications in pharmaceuticals due to its biological effects.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through several mechanisms:
- Reactive Oxygen Species (ROS) Production : L-sorbose treatment leads to increased mitochondrial ROS levels, which are implicated in inducing apoptotic pathways. Specifically, studies demonstrated that treating Huh7 and HepG2 cells with 25 mM L-sorbose resulted in significant ROS production and decreased cell viability .
- Inhibition of Glycolysis : The compound is phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate (S-1-P), which inhibits hexokinase, thereby attenuating glycolysis. This metabolic disruption contributes to impaired mitochondrial function and enhanced apoptosis in cancer cells .
- Combination Therapy : In mouse xenograft models, L-sorbose has been shown to enhance the efficacy of traditional chemotherapy agents, suggesting its potential as an adjunct therapy in cancer treatment .
The biological activity of L-sorbose can be attributed to several key mechanisms:
- GLUT5 Transporter : L-sorbose is internalized into cells via the GLUT5 transporter, which plays a crucial role in its uptake and subsequent metabolic effects .
- KHK Regulation : The expression levels of KHK significantly influence the sensitivity of cancer cells to L-sorbose. Overexpression of KHK-C enhances sensitivity, while knockout of this enzyme results in resistance .
Study 1: Induction of Apoptosis
A study conducted on Huh7 and HepG2 cells revealed that treatment with L-sorbose led to a marked increase in apoptotic markers. The use of antioxidants like N-acetyl-L-cysteine (NAC) demonstrated that ROS production was a critical factor for apoptosis induced by L-sorbose .
Study 2: Xenograft Models
In vivo experiments using mouse xenograft models showed that L-sorbose not only inhibited tumor growth but also enhanced the effectiveness of chemotherapeutic agents when administered concurrently .
Data Table: Biological Effects of this compound
Properties
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-OTWZMJIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048704 | |
Record name | L-(-)-Sorbose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-79-6 | |
Record name | L-(-)-Sorbose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorbose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-(-)-Sorbose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SORBOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2001607Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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